3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride
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Overview
Description
3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a methoxyphenyl group attached to a methylpyrrolidine ring
Mechanism of Action
Target of Action
The exact target of “3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride” is currently unknown. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with methylamine and a suitable reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired pyrrolidine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-hydroxyphenyl)-3-methylpyrrolidine, while reduction may produce 3-phenyl-3-methylpyrrolidine.
Scientific Research Applications
3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylpiperazine: Similar structure but with a piperazine ring instead of a pyrrolidine ring.
3-Methoxyphenylpropanamine: Contains a propanamine chain instead of a pyrrolidine ring.
3-Methoxyphenylacetic acid: Features an acetic acid group instead of a pyrrolidine ring.
Uniqueness
3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride is unique due to its specific combination of a methoxyphenyl group and a methylpyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-3-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(6-7-13-9-12)10-4-3-5-11(8-10)14-2;/h3-5,8,13H,6-7,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFGEPSUDWXDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC(=CC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236862-24-0 |
Source
|
Record name | 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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